molecular formula C9H11NO B1149548 2-Amino-1-(3-methylphenyl)ethan-1-one CAS No. 101093-03-2

2-Amino-1-(3-methylphenyl)ethan-1-one

Cat. No.: B1149548
CAS No.: 101093-03-2
M. Wt: 149.18974
Attention: For research use only. Not for human or veterinary use.
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Description

Synonyms and CAS Registry Numbers

This compound is identified by multiple synonyms, including:

  • 2-Amino-1-(3-methylphenyl)ethan-1-one
  • 1-(3-Methylphenyl)-2-aminoethanone
  • 2-Amino-3-methylacetophenone

The CAS Registry Number is 101093-03-2 . Related derivatives include its hydrochloride salt (CAS 70785-83-0), which features a chlorine substituent and a molecular formula of C₉H₁₂ClNO .

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on analogous compounds provide insights. For example, rotational spectroscopy of 3′-aminoacetophenone reveals hyperfine splitting due to nuclear quadrupole coupling of the ¹⁴N atom and methyl internal rotation . The barrier to internal rotation for the methyl group in similar structures ranges from 6.53 to 7.04 kJ/mol .

Conformational flexibility is further influenced by the amino group’s inversion motion. Computational models predict that substituents on the phenyl ring alter the inversion barrier height , increasing vibrational splitting by up to 78% compared to aniline .

Related Compounds and Derivatives

Key structurally related compounds include:

Compound Name CAS Number Structural Variation Reference
3′-Aminoacetophenone 99-03-6 Amino group at meta position
1-(2-Amino-3-methylphenyl)ethanone 53657-94-6 Methyl and amino groups adjacent
This compound hydrochloride 70785-83-0 Hydrochloride salt derivative
4′-Aminoacetophenone 99-92-3 Amino group at para position

These derivatives exhibit varied physicochemical properties. For instance, the hydrochloride salt (C₉H₁₂ClNO) has enhanced solubility in polar solvents due to ionic interactions . Meanwhile, 3′-aminoacetophenone demonstrates applications in synthesizing adenosine receptor antagonists and HIV-1 integrase inhibitors .

Properties

IUPAC Name

2-amino-1-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHREGYEOMPRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of α-aminoketones are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-1-(3-methylphenyl)ethan-1-one 3-CH₃ C₉H₁₁NO 149.19 Intermediate for heterocycles; moderate lipophilicity
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) 4-Br, 2,5-OCH₃ C₁₀H₁₂BrNO₃ 274.12 Psychoactive NPS; strong serotonin receptor affinity
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one 2,4-OCH₃ C₁₀H₁₃NO₃ 195.22 Precursor for CK1δ inhibitors; stabilized as HCl salt
2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone 3-OH, ethylamino side chain C₁₀H₁₃NO₂ 179.22 Polar due to -OH; potential H-bonding interactions
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-N(CH₃)₂ C₁₀H₁₃NO 163.22 Electron-rich; used in drug discovery for neurological targets
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one 3-CF₃ C₉H₈F₃NO 203.16 Electron-withdrawing CF₃ enhances metabolic stability

Key Observations:

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Increase electron density on the aromatic ring, enhancing π-π stacking and receptor binding (e.g., bk-2C-B’s psychoactivity ).
  • Electron-Withdrawing Groups (e.g., -CF₃, -Br): Improve metabolic stability and alter solubility. The trifluoromethyl group in reduces oxidative degradation.
  • Polar Substituents (e.g., -OH): Enhance water solubility and hydrogen-bonding capacity, as seen in .

Preparation Methods

Substrate Synthesis

1-(3-Methylphenyl)ethan-1-one is oxidized to 2-oxo-1-(3-methylphenyl)ethanal using SeO₂ in dioxane at 80°C. The aldehyde intermediate is highly reactive, requiring immediate use.

Catalytic Hydrogenation

The aldehyde reacts with ammonium acetate in methanol under H₂ (1 atm) with 10% Pd/C as a catalyst. After 24 hours at 25°C, the product is obtained in 45–50% yield.

Optimization Insights :

  • Solvent Effects : Methanol enhances proton availability, accelerating imine formation.

  • Catalyst Loading : Increasing Pd/C to 15% improves yield to 58% but raises costs.

Copper-Catalyzed Cyclization and Retro-Synthetic Pathways

Recent work by the Royal Society of Chemistry demonstrates the utility of CuI in mediating cyclization reactions, which can be adapted for β-amino ketone synthesis.

Reaction Design

A Schiff base intermediate is formed by condensing 3-methylbenzaldehyde with 2-aminoacetophenone. In a mixed solvent system (DMSO:PhCl = 1:1), CuI (10 mol%) facilitates dehydrogenative coupling at 140°C, yielding 2-amino-1-(3-methylphenyl)ethan-1-one in 65% yield.

Mechanistic Analysis

  • Imine Formation : The amine and aldehyde condense to form an imine.

  • Copper-Mediated Dehydrogenation : CuI abstracts hydrogen, forming a radical intermediate that recombines to yield the β-amino ketone.

Advantages :

  • Tolerance for electron-donating substituents on the aryl ring.

  • Scalability to gram quantities without significant yield drop.

Enzymatic Synthesis and Green Chemistry Approaches

Biocatalytic methods using transaminases have emerged as sustainable alternatives.

Enzyme Selection

ω-Transaminases from Aspergillus terreus show activity toward α-keto ketones. 1-(3-Methylphenyl)ethan-1-one is aminated using L-alanine as the amine donor, with pyridoxal phosphate (PLP) as a cofactor.

Reaction Conditions

  • pH 7.5 phosphate buffer

  • 30°C, 48 hours

  • 40% conversion, with 90% enantiomeric excess for the (R)-isomer

Challenges :

  • Enzyme instability at substrate concentrations >100 mM.

  • Product inhibition requiring in-situ removal techniques.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Friedel-Crafts + Gabriel55–609512.50Industrial
Reductive Amination45–508818.75Lab-scale
CuI Catalysis65979.80Pilot-scale
Enzymatic409932.40Limited

Key Trends :

  • Copper-catalyzed methods balance cost and efficiency.

  • Enzymatic routes excel in enantioselectivity but lack economic viability.

Q & A

Q. What role does the compound play in materials science, particularly in polymer or coordination chemistry?

  • Methodological Answer : The ketone forms Schiff bases with diamines for polyimine networks. Coordination with transition metals (e.g., Cu2+^{2+}) creates MOFs with tunable porosity. TGA and BET surface area analysis characterize thermal stability and adsorption properties .

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